3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,5-Difluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
- 3-[4-(2,5-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]thiadiazol-5-one
Uniqueness
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds
Biological Activity
Overview
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a synthetic compound characterized by a complex structure that includes a pyridine ring and an oxadiazole moiety. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.
- Molecular Formula : C15H7F6N3O2
- Molecular Weight : 375.23 g/mol
- CAS Number : 1219454-09-7
- Density : 1.59 g/cm³ (predicted)
- pKa : 3.17 (predicted)
The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl groups improve its ability to penetrate biological membranes and enhance binding affinity to target proteins. This interaction can lead to inhibition or activation of critical biochemical pathways, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Specifically, studies have shown that:
- Cell Viability : Compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity.
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human Colon Adenocarcinoma (HT-29) | 2.76 | |
Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 | |
Human Melanoma (MEXF 462) | Varies |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Its structural features contribute to strong bactericidal effects against various pathogens.
- Bactericidal Effects : Notably effective against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines such as L929 .
Study on Anticancer Activity
A recent study highlighted the potential of oxadiazole derivatives in targeting cancer cell proliferation mechanisms. The hybridization of the oxadiazole scaffold with other anticancer pharmacophores resulted in compounds that inhibit critical enzymes involved in cancer progression:
- Target Enzymes : Thymidylate synthase, HDAC, topoisomerase II.
This study emphasized the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced anticancer efficacy .
Cytotoxicity Studies
Cytotoxicity assessments revealed that certain derivatives exhibited increased cell viability in specific cancer cell lines at varying concentrations over time. For instance:
Properties
IUPAC Name |
3-[4-[2,5-bis(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2/c16-14(17,18)8-1-2-10(15(19,20)21)9(6-8)7-3-4-22-11(5-7)12-23-13(25)26-24-12/h1-6H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZDFGVLGITPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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